N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-14(2)11-17(10-13)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDANRBYKNUBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide moiety (-CONH-) exhibits characteristic reactivity:
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Hydrolysis under acidic conditions proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .
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The 3,5-dimethylphenyl group sterically hinders reactions at the amide nitrogen, favoring carbonyl-centered reactivity .
Thiazole Ring Modifications
The imidazo[2,1-b]thiazole core undergoes electrophilic substitution and ring-opening reactions:
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Nitration occurs regioselectively at C-5 due to directing effects of the adjacent imidazole ring .
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Ring-opening under oxidative conditions yields fragments useful for synthesizing bioactive analogs .
Aromatic Substituent Reactivity
The 6-phenyl and 3,5-dimethylphenyl groups participate in substitution and coupling reactions:
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The electron-donating methyl groups on the 3,5-dimethylphenyl ring enhance its reactivity toward electrophilic substitution .
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Steric hindrance from the methyl groups limits para-substitution on the 6-phenyl ring .
Functionalization via Side Chains
The methyl group at C-3 can undergo oxidation or halogenation:
| Reaction Type | Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Oxidation | K₂Cr₂O₇/H₂SO₄ | Conversion to carboxylic acid (-COOH) | |
| Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at the benzylic position |
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Oxidation of the C-3 methyl group is sluggish due to steric protection by the adjacent thiazole ring.
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Bromination proceeds via radical mechanisms, yielding derivatives with enhanced bioactivity .
Stability Under Physiological Conditions
Critical for drug discovery applications:
| Parameter | Conditions | Outcome | Key References |
|---|---|---|---|
| pH Stability | pH 1–10, 37°C | Stable for 24 hours (no decomposition observed) | |
| Thermal Stability | 100°C, 48 hours | <5% degradation |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's potential antimicrobial activity against various bacterial strains. The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit growth.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound exhibits promising antibacterial properties that could be further explored for therapeutic applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization, which is critical for mitosis.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in Cancer Research demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole, including this compound, showed significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 5.2 |
| HeLa | 4.8 |
| A549 | 6.0 |
The findings indicate that N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can effectively inhibit the growth of cancer cells at low concentrations.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for enhancing the efficacy of this compound. Modifications to the thiazole ring or substituents on the phenyl groups have been shown to influence both antimicrobial and anticancer activities.
Table 3: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Dimethyl substitution | Enhances lipophilicity and bioavailability |
| Phenyl group variation | Alters selectivity towards different cell lines |
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3,5-dimethylphenyl)-2-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- N-(3,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Uniqueness: N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups in the imidazo[2,1-b][1,3]thiazole core can enhance its interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This detailed article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H19N3OS
- Molecular Weight : 361.5 g/mol
- CAS Number : 879918-49-7
This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, known for their significant biological activities.
This compound exhibits various mechanisms of action:
- Target Interactions : The compound interacts with multiple cellular targets including tyrosine-protein kinase syk, which is involved in signaling pathways related to cell proliferation and survival.
- Biochemical Pathways : It influences several biochemical pathways that are crucial for cancer cell growth and survival, potentially leading to apoptosis in malignant cells.
Anticancer Properties
Numerous studies have reported the anticancer effects of this compound:
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Cytotoxicity Studies : Research indicates that this compound exhibits potent cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .
- Mechanisms of Action : It may induce cell cycle arrest and apoptosis via the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Case Studies :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial Effects : Preliminary studies suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Research Findings Overview
A summary table of key findings from various studies on this compound is presented below:
Q & A
Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization of precursor thiosemicarbazides or hydrazinecarboxamides in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions. For example, intermediates are formed via condensation of isothiocyanates with N-phenylhydrazinecarboxamides, followed by iodine-mediated cyclization to generate the imidazo[2,1-b]thiazole core . Characterization relies on ¹H/¹³C NMR to confirm regioselectivity and IR spectroscopy to validate functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C at ~690 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its analogs?
- Methodological Answer :
- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon backbone .
- IR : Confirms amide bonds (C=O stretch) and thiazole ring vibrations .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., bond angles in fused imidazo-thiazole systems) .
Q. What preliminary biological screening data exist for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Thiazole analogs exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anticancer activity (IC₅₀: 10–50 µM in MCF-7 cells) via intercalation or kinase inhibition . Assays include:
- MTT viability tests for cytotoxicity .
- Agar diffusion for antimicrobial activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in imidazo[2,1-b]thiazole synthesis?
- Methodological Answer :
- Solvent selection : DMF enhances cyclization efficiency compared to acetonitrile due to higher polarity .
- Catalyst screening : Triethylamine (1.2 eq.) reduces sulfur byproduct formation during cyclization .
- Temperature control : Reflux at 80–90°C for ≤5 minutes minimizes decomposition .
- Yield table :
| Condition | Yield (%) | Byproduct |
|---|---|---|
| DMF, 80°C, 3 min | 76 | <5% S₈ |
| Acetonitrile, 90°C | 58 | 12% S₈ |
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Comparative assays : Use standardized protocols (e.g., identical cell lines, incubation times) to isolate substituent effects. For example, 3,5-dimethylphenyl groups enhance lipophilicity (logP >3) and membrane permeability vs. unsubstituted phenyl .
- SAR analysis : Correlate electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀ values .
Q. What strategies enable selective functionalization of the imidazo[2,1-b]thiazole core?
- Methodological Answer :
- Electrophilic substitution : Nitration at C5 of the phenyl ring using HNO₃/H₂SO₄ .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C6 (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
- Amide diversification : Replace 3,5-dimethylphenyl with heteroaryl carboxamides (e.g., pyridyl) to modulate bioavailability .
Q. What mechanistic hypotheses explain the anticancer activity of this compound?
- Methodological Answer :
- Topoisomerase inhibition : DNA relaxation assays (e.g., agarose gel electrophoresis) confirm stabilization of topo-II-DNA cleavage complexes .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays validate programmed cell death pathways .
Q. How do computational methods (e.g., DFT, docking) guide structural optimization?
- Methodological Answer :
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps <4 eV correlate with redox activity) .
- Molecular docking : Prioritize analogs with strong binding to EGFR (ΔG < -9 kcal/mol) or PARP-1 (Ki < 50 nM) .
Data Contradiction & Validation
Q. Why do solubility discrepancies arise in analogs with similar logP values?
- Methodological Answer :
- Crystallinity vs. amorphousness : XRD identifies polymorphic forms (e.g., crystalline 7a vs. amorphous 7c in ).
- Counterion effects : Hydrochloride salts improve aqueous solubility (e.g., 7a·HCl: 12 mg/mL vs. free base: 0.3 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
